Validated Role as the Exclusive Synthetic Intermediate for the Clinical PARP Inhibitor Venadaparib
Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate is the direct precursor to the azetidine-carbonyl moiety in Venadaparib (IDX-1197), a PARP inhibitor with IC50s of 1.4 nM and 1.0 nM against PARP1 and PARP2, respectively [1]. The patent literature explicitly details its use in the final synthetic step to produce the API [2]. In contrast, the closest analog, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8), lacks the N-cyclopropyl group and therefore cannot be used to synthesize Venadaparib or generate the same pharmacophore.
| Evidence Dimension | Synthetic Utility as a Drug Intermediate |
|---|---|
| Target Compound Data | Key building block for synthesizing Venadaparib, leading to an API with PARP1/2 IC50 of 1.4/1.0 nM [REFS-1, REFS-2]. |
| Comparator Or Baseline | tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8): Cannot produce Venadaparib. |
| Quantified Difference | Binary: Enables vs. Prevents synthesis of the named clinical candidate. |
| Conditions | Synthetic pathway per US Patent Application US20210323946A1 [2]. |
Why This Matters
For procurement, this compound is not a generic azetidine; it is a specific, required raw material for manufacturing a patented, clinical-stage oncology asset.
- [1] Lee, M. et al. Development of IDX-1197, a novel, selective, and highly potent PARP inhibitor. Mol Cancer Ther, 2018, 17(1 Suppl): Abstract nr A106. View Source
- [2] IDIENCE CO., LTD. Process for preparing a phthalazinone derivative and intermediates thereof. US Patent Application US20210323946A1, 2021. View Source
